Levosimendan

Description

Properties

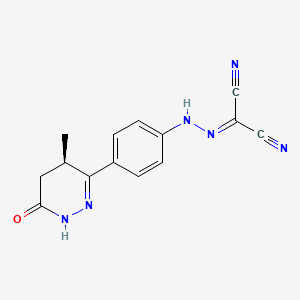

IUPAC Name |

2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXMKTBCFHIYNQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046445 | |

| Record name | Levosimendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levosimendan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.81e-02 g/L | |

| Record name | Levosimendan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

141505-33-1 | |

| Record name | Levosimendan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141505-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levosimendan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosimendan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00922 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVOSIMENDAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levosimendan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOSIMENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T4514L4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levosimendan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Levosimendan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosimendan is a novel inodilator agent utilized in the management of acutely decompensated severe chronic heart failure. Its therapeutic efficacy stems from a unique dual mechanism of action that distinguishes it from traditional inotropic agents. Levosimendan enhances myocardial contractility by increasing the sensitivity of cardiac troponin C to calcium, and it exerts vasodilatory effects through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[1][2] At higher concentrations, it also acts as a phosphodiesterase III (PDE3) inhibitor.[2] This guide provides a comprehensive technical overview of the core mechanisms of action of Levosimendan, detailing the associated signaling pathways, experimental protocols for their investigation, and a summary of key quantitative data.

Core Mechanisms of Action

Levosimendan's pharmacological profile is characterized by three primary molecular interactions:

-

Calcium Sensitization of Cardiac Troponin C (cTnC): The principal mechanism underlying Levosimendan's positive inotropic effect is its ability to sensitize the cardiac contractile machinery to calcium. Levosimendan binds to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[3][4] This binding stabilizes the Ca²⁺-induced conformational change in troponin C, leading to a more sustained interaction between troponin and troponin I.[5] This, in turn, facilitates the actin-myosin cross-bridge formation and enhances myocardial contractility without a significant increase in intracellular calcium concentration or myocardial oxygen consumption.[6][7]

-

Opening of ATP-Sensitive Potassium (K-ATP) Channels: Levosimendan induces vasodilation by activating K-ATP channels in the sarcolemma of vascular smooth muscle cells.[1][2] The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization inhibits voltage-gated L-type calcium channels, reducing calcium influx and leading to smooth muscle relaxation and vasodilation.[1][8] This effect contributes to a reduction in both preload and afterload, decreasing the workload on the heart.[9] Levosimendan has also been shown to open mitochondrial K-ATP channels, a mechanism that may contribute to its cardioprotective effects.[10]

-

Inhibition of Phosphodiesterase III (PDE3): At higher, clinically less relevant concentrations, Levosimendan acts as a selective inhibitor of phosphodiesterase III (PDE3).[2][7] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Levosimendan can increase intracellular cAMP levels, leading to protein kinase A (PKA) activation. PKA then phosphorylates various targets, including L-type calcium channels and phospholamban, which can further enhance cardiac contractility and relaxation. However, studies suggest that at therapeutic doses, the primary contributor to Levosimendan's inotropic effect is calcium sensitization rather than PDE3 inhibition.[7]

Signaling Pathways

The multifaceted mechanism of action of Levosimendan involves distinct signaling pathways that ultimately converge to improve cardiac function.

Calcium Sensitization Pathway in Cardiomyocytes

This pathway illustrates how Levosimendan enhances myocardial contractility.

References

- 1. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levosimendan‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Binding of levosimendan, a calcium sensitizer, to cardiac troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac myosin filaments are directly regulated by calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. path.ox.ac.uk [path.ox.ac.uk]

- 7. trial.medpath.com [trial.medpath.com]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

Levosimendan and Mitochondrial ATP-Sensitive Potassium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levosimendan, a calcium sensitizer and vasodilator, has demonstrated significant cardioprotective effects beyond its primary indications for acute decompensated heart failure. A growing body of evidence points to the pivotal role of mitochondrial ATP-sensitive potassium (mitoKATP) channels in mediating these protective actions. This technical guide provides a comprehensive overview of the interaction between Levosimendan and mitoKATP channels, detailing the underlying molecular mechanisms, experimental methodologies for their investigation, and quantitative data from key studies. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in cardiovascular research and the development of novel cardioprotective therapies.

Introduction

Levosimendan's cardioprotective properties, particularly in the context of ischemia-reperfusion injury, have garnered considerable interest.[1] The drug's ability to activate mitoKATP channels is emerging as a central mechanism for this protection.[1] Opening of these channels in the inner mitochondrial membrane leads to potassium ion influx into the mitochondrial matrix, a process that is thought to trigger a cascade of downstream signaling events culminating in reduced myocardial injury and improved cardiac function.[2] This guide will delve into the intricacies of this interaction, providing the technical details necessary for a thorough understanding and further investigation of this promising therapeutic target.

Levosimendan's Interaction with mitoKATP Channels: Quantitative Data

The following tables summarize the key quantitative data from studies investigating the effects of Levosimendan on mitoKATP channels and related mitochondrial functions.

Table 1: Levosimendan's Potency and Efficacy on mitoKATP Channels

| Parameter | Value | Species/Model | Reference |

| EC50 for K+ flux activation | 0.83 ± 0.24 µM | Rat heart mitochondria | [3][4] |

| Decrease in Mitochondrial Transmembrane Potential (ΔΨm) | 6.5 - 40.4% | Rat liver mitochondria (0.7 - 2.6 µM Levosimendan) | [5][6] |

| Acceleration of K+-specific ΔΨm decrease | 0.15%/s | Rat heart mitochondria (1 µM Levosimendan) | [3][4] |

Table 2: Effects of Levosimendan on Myocardial Injury and Function

| Parameter | Effect of Levosimendan | Model | Reference |

| Myocardial Infarct Size | Reduction from 24% to 11% | Dog model of ischemia-reperfusion | [7] |

| Cardiomyocyte Apoptosis | Inhibition | H9c2 cells and rat models of myocardial infarction | [8] |

| Recovery of Left Ventricular Developed Pressure | Improved from 38% to 53% of baseline | Isolated perfused rat heart |

Table 3: Levosimendan's Impact on Mitochondrial Respiration

| Mitochondrial Complex | Effect of Levosimendan | Condition | Species/Model | Reference |

| Respiration Rate (Succinate as substrate) | No effect (up to 2.2 µM) | Normal respiration | Rat liver mitochondria | [5][6] |

| Complex I, II, and III activities | Unchanged | Septic shock patients | Human | [9] |

| NADH dehydrogenase, succinate dehydrogenase, cytochrome C oxidase activities | Increased | Rats with acute kidney injury following CPR | Rat | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between Levosimendan and mitoKATP channels.

Isolation of Rat Heart Mitochondria

This protocol is adapted from established methods for isolating highly coupled mitochondria from rat hearts.

Materials:

-

Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

-

Isolation Buffer II: 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, 0.5% (w/v) BSA, pH 7.4

-

Homogenizer with a Teflon pestle

-

Centrifuge

Procedure:

-

Excise the heart from a euthanized rat and place it in ice-cold Isolation Buffer I.

-

Mince the heart tissue into small pieces.

-

Homogenize the minced tissue in Isolation Buffer II using a Teflon pestle with a few gentle strokes.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation and resuspension steps twice to wash the mitochondria.

-

After the final wash, resuspend the mitochondrial pellet in a minimal volume of the desired experimental buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Experimental Workflow for Mitochondrial Isolation

Caption: Workflow for isolating rat heart mitochondria.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using Safranine O

Safranine O is a fluorescent cationic dye that accumulates in energized mitochondria in a membrane potential-dependent manner.

Materials:

-

Isolated mitochondria

-

Experimental Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, 5 mM succinate, 1 µM rotenone, pH 7.2

-

Safranine O stock solution (1 mM in DMSO)

-

Spectrofluorometer

Procedure:

-

Add the experimental buffer to a cuvette in the spectrofluorometer.

-

Add isolated mitochondria to a final concentration of 0.5 mg/mL.

-

Add Safranine O to a final concentration of 5 µM.

-

Record the baseline fluorescence (Excitation: 495 nm, Emission: 586 nm).

-

Add Levosimendan or other compounds of interest and continue recording the fluorescence changes. A decrease in fluorescence indicates mitochondrial depolarization.

-

At the end of the experiment, add an uncoupler (e.g., FCCP) to induce complete depolarization for calibration.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol outlines the steps to assess the activation of the ERK1/2 signaling pathway.

Materials:

-

Cardiomyocyte cell lysates or heart tissue homogenates

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cells or homogenize tissue in ice-cold Lysis Buffer.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

Experimental Workflow for Western Blotting

Caption: Workflow for Western blot analysis of ERK1/2.

Signaling Pathways

The cardioprotective effects of Levosimendan mediated by mitoKATP channels involve a complex interplay of various signaling pathways. The following diagrams illustrate these intricate relationships.

Levosimendan-Induced Cardioprotective Signaling Cascade

Levosimendan's activation of mitoKATP channels initiates a signaling cascade that involves the production of reactive oxygen species (ROS), which in turn activates downstream pro-survival kinases like ERK1/2.[9][10][11][12] This pathway ultimately leads to the inhibition of apoptosis and enhanced cell survival.

Caption: Levosimendan's primary cardioprotective pathway.

Role of Nitric Oxide and cGAS-STING Pathway

Recent evidence suggests the involvement of nitric oxide (NO) and the cGAS-STING pathway in Levosimendan's mechanism of action.[6][11][13][14][15] Levosimendan may promote the production of NO, which can also modulate mitoKATP channel activity.[11][14] Furthermore, Levosimendan has been shown to inhibit the cGAS-STING pathway, which is implicated in inflammation and cell death, thereby contributing to its cardioprotective effects.[6][13][15]

Caption: Interplay of NO and cGAS-STING pathways.

Conclusion

The activation of mitochondrial ATP-sensitive potassium channels by Levosimendan represents a key mechanism underlying its cardioprotective effects. This technical guide has provided a detailed overview of the quantitative data, experimental protocols, and signaling pathways involved in this interaction. A thorough understanding of these complex processes is crucial for the continued development of Levosimendan and other novel therapies targeting mitoKATP channels for the treatment of cardiovascular diseases. Further research is warranted to fully elucidate the intricate signaling networks and to translate these preclinical findings into improved clinical outcomes.

References

- 1. ahajournals.org [ahajournals.org]

- 2. oatext.com [oatext.com]

- 3. Potassium-specific effects of levosimendan on heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide and mitochondrial signaling: from physiology to pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levosimendan is a mitochondrial K(ATP) channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levosimendan alleviates myocardial ischemia-reperfusion injury by regulating mitochondrial autophagy through cGAS-STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the influences of short-term levosimendan exposure on oxidant/antioxidant status and trace-element levels in the physiological status of the thoracic aorta of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levosimendan - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Research Portal [iro.uiowa.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Levosimendan induces NO production through p38 MAPK, ERK and Akt in porcine coronary endothelial cells: role for mitochondrial KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Levosimendan modulates programmed forms of cell death through K(ATP) channels and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Levosimendan alleviates myocardial ischemia-reperfusion injury by regulating mitochondrial autophagy through cGAS-STING signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Kinetics and Affinity of Levosimendan to Cardiac Troponin C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levosimendan is a calcium-sensitizing inotropic agent utilized in the management of acute decompensated heart failure. Its primary mechanism of action is the enhancement of myocardial contractility through a direct, calcium-dependent interaction with cardiac troponin C (cTnC). This guide provides a comprehensive technical overview of the binding kinetics and affinity of Levosimendan to cTnC, detailing the quantitative parameters, the experimental methodologies used for their determination, and the underlying signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.

Core Mechanism: Calcium-Dependent Binding to Cardiac Troponin C

Levosimendan's positive inotropic effect is mediated by its binding to the N-terminal domain of cardiac troponin C (cTnC) in a calcium-dependent manner.[1][2][3] This interaction stabilizes the Ca²⁺-induced "open" conformation of cTnC, thereby enhancing the sensitivity of the myofilaments to calcium.[4][5] This stabilization prolongs the interaction between actin and myosin, leading to a more forceful contraction for a given intracellular calcium concentration without a significant increase in myocardial oxygen consumption.[2][6] The binding is stereoselective, with Levosimendan showing a higher efficacy than its dextro-isomer.

Quantitative Data: Binding Affinity of Levosimendan to Cardiac Troponin C

The binding affinity of Levosimendan for cTnC has been determined using various biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The dissociation constant (Kd) is a key parameter for quantifying this interaction, with a lower Kd value indicating higher binding affinity.

It is important to note that the binding affinity of Levosimendan is influenced by the presence of other troponin subunits, particularly cardiac troponin I (cTnI). The interaction is stronger when cTnC is in a complex with fragments of cTnI, suggesting that the binding site is modulated by the overall conformation of the troponin complex.

Table 1: Dissociation Constants (Kd) of Levosimendan for Cardiac Troponin C Complexes

| cTnC Complex Component | Experimental Technique | Dissociation Constant (Kd) | Reference |

| cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₇₋₁₆₃ | NMR Spectroscopy | 8 mM | [7][8] |

| cNTnC(C35S/C84S)·Ca²⁺·cTnI₁₄₄₋₁₆₃ | NMR Spectroscopy | 0.7 mM | [7][8] |

Note: As of the latest available data, specific kinetic rate constants (kon and koff) for the Levosimendan-cTnC interaction have not been extensively reported in the literature. The available data primarily focuses on the equilibrium dissociation constant (Kd).

Signaling Pathway of Levosimendan Action

Levosimendan's interaction with cTnC initiates a cascade of events within the cardiac myofilament, leading to myofilament calcium sensitization. The key steps are outlined below.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of Levosimendan to cTnC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. It provides information on the binding site, conformational changes, and binding affinity.

Detailed Methodology:

-

Protein Expression and Purification:

-

Recombinant human cardiac troponin C (cTnC), often with cysteine to serine mutations (e.g., C35S, C84S) to prevent disulfide bond formation, is expressed in E. coli.

-

The bacteria are grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling of the protein.

-

The expressed protein is purified using a combination of affinity chromatography (e.g., Ni-NTA if His-tagged) and ion-exchange chromatography.

-

-

Complex Formation:

-

The purified ¹⁵N-labeled cTnC is incubated with a molar excess of unlabeled synthetic peptides of cardiac troponin I (cTnI), such as cTnI₁₄₇₋₁₆₃ or cTnI₁₄₄₋₁₆₃.

-

The formation of the complex is confirmed by techniques like size-exclusion chromatography or native gel electrophoresis.

-

-

NMR Sample Preparation:

-

The cTnC-cTnI complex is buffer-exchanged into a suitable NMR buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 2 mM CaCl₂, pH 7.0) containing 10% D₂O.

-

The final protein concentration is typically in the range of 0.1-0.5 mM.

-

-

NMR Titration:

-

A stock solution of Levosimendan is prepared in a compatible solvent (e.g., DMSO-d₆).

-

A series of 2D ¹H-¹⁵N HSQC spectra are recorded on the cTnC-cTnI complex alone (apo state).

-

Aliquots of the Levosimendan stock solution are then incrementally added to the NMR sample.

-

A 2D ¹H-¹⁵N HSQC spectrum is acquired after each addition, allowing the sample to equilibrate.

-

-

Data Analysis:

-

The acquired spectra are processed and analyzed using appropriate software (e.g., NMRPipe, Sparky).

-

Chemical shift perturbations (CSPs) of the backbone amide resonances of cTnC upon Levosimendan binding are monitored.

-

The magnitude of the CSPs for each residue is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.

-

The dissociation constant (Kd) is determined by fitting the CSP data as a function of the Levosimendan concentration to a binding isotherm equation.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to monitor conformational changes in proteins upon ligand binding. Changes in the fluorescence properties of intrinsic tryptophans or extrinsic fluorescent probes attached to the protein can be used to determine binding affinity.

Detailed Methodology:

-

Protein Labeling (for extrinsic fluorescence):

-

Purified cTnC can be covalently labeled with a fluorescent probe, such as Dansyl chloride, which is sensitive to changes in its local environment.

-

The labeling reaction is typically performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at room temperature, followed by removal of excess dye by dialysis or size-exclusion chromatography.

-

-

Fluorescence Titration:

-

A solution of dansylated cTnC is placed in a quartz cuvette in a spectrofluorometer.

-

The sample is excited at the appropriate wavelength for the fluorophore (e.g., ~340 nm for Dansyl), and the emission spectrum is recorded (e.g., ~400-600 nm).

-

A stock solution of Levosimendan is prepared.

-

Aliquots of the Levosimendan solution are incrementally added to the cTnC solution.

-

The fluorescence emission spectrum is recorded after each addition, allowing for equilibration.

-

-

Data Analysis:

-

The change in fluorescence intensity at the emission maximum is plotted against the concentration of Levosimendan.

-

The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

References

- 1. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Levosimendan? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. A Review on Role of the Calcium Sensitive Inotropic Agent, Levosimendan and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Defining the Binding Site of Levosimendan and Its Analogues in a Regulatory Cardiac Troponin C−Troponin I Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Pharmacodynamics of Levosimendan's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levosimendan, a calcium sensitizer and inodilator, is utilized in the treatment of acutely decompensated heart failure. Its therapeutic effects are significantly influenced by its two primary active metabolites, OR-1896 and OR-1855. These metabolites are characterized by a prolonged half-life, contributing substantially to the extended duration of Levosimendan's clinical action. This technical guide provides an in-depth exploration of the pharmacodynamics of OR-1896 and OR-1855, focusing on their molecular mechanisms of action, quantitative pharmacodynamic parameters, and the experimental methodologies employed for their characterization. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development, offering detailed insights into the complex pharmacology of these active metabolites.

Introduction

Levosimendan exerts its primary therapeutic effects through a dual mechanism of action: calcium sensitization of cardiac myofilaments and opening of adenosine triphosphate (ATP)-sensitive potassium (K-ATP) channels in vascular smooth muscle. This results in increased cardiac contractility without a significant increase in myocardial oxygen consumption, and vasodilation, leading to reduced preload and afterload. Following administration, Levosimendan is metabolized in the body, with a minor fraction being converted in the intestines to an intermediate metabolite, OR-1855. This metabolite is subsequently acetylated in the liver to form the active metabolite, OR-1896. Both metabolites, particularly OR-1896, are pharmacologically active and possess a significantly longer half-life than the parent drug, which is a key factor in the sustained hemodynamic effects observed after Levosimendan infusion.[1]

Metabolism of Levosimendan

The metabolic pathway of Levosimendan to its active metabolites is a critical aspect of its pharmacology.

Pharmacodynamics of OR-1896

OR-1896 is the principal active metabolite of Levosimendan and is largely responsible for the prolonged therapeutic effects. Its pharmacodynamic profile is multifaceted, encompassing positive inotropic and vasodilatory actions.

Mechanism of Action

OR-1896 shares several mechanisms of action with its parent compound, Levosimendan, including phosphodiesterase III (PDE3) inhibition and activation of potassium channels.

OR-1896 is a potent inhibitor of PDE3, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2] Inhibition of PDE3 leads to an increase in intracellular cAMP levels in cardiomyocytes, which in turn enhances cardiac contractility.

OR-1896 induces vasodilation by activating ATP-sensitive potassium (K-ATP) channels and large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[3][4][5] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[6][7][8]

Quantitative Pharmacodynamic Data

The following table summarizes the key quantitative pharmacodynamic parameters for OR-1896.

| Parameter | Value | Species/Tissue | Reference |

| PDE3 Inhibition (IC50) | 94 nM | Guinea Pig Heart | [2] |

| Vasodilation (pD2) | 7.16 ± 0.42 | Rat Coronary Arterioles | [4] |

| 6.71 ± 0.42 | Rat Gracilis Muscle Arterioles | [4] | |

| Plasma Protein Binding (Unbound Fraction) | ~60% | Human | [9] |

Pharmacodynamics of OR-1855

OR-1855 is the intermediate metabolite in the conversion of Levosimendan to OR-1896. While historically considered inactive, recent evidence suggests that OR-1855 possesses anti-inflammatory properties.

Mechanism of Action

Both OR-1896 and OR-1855 have been shown to exert anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.[2][10] Specifically, they can inhibit the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK in response to pro-inflammatory stimuli.[10] This inhibition can lead to a reduction in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[10][11]

Quantitative Pharmacodynamic Data

Currently, there is limited quantitative pharmacodynamic data available for OR-1855. Its primary role is understood as an intermediate in the formation of OR-1896, with emerging evidence of its own anti-inflammatory activity.

| Parameter | Value | Species/Tissue | Reference |

| Plasma Protein Binding (Unbound Fraction) | ~60% | Human | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacodynamics of Levosimendan's active metabolites.

Quantification of Metabolites in Plasma

A common and robust method for the quantification of OR-1896 and OR-1855 in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation, often using acetonitrile, followed by centrifugation to remove precipitated proteins. Alternatively, liquid-liquid extraction can be employed for cleaner sample preparation.

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A reversed-phase C18 or C8 column is commonly used to separate the metabolites from other plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to optimize the separation.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for OR-1896 and OR-1855 are monitored for highly selective and sensitive quantification. Stable isotope-labeled internal standards are used to ensure accuracy and precision.

Phosphodiesterase (PDE) Activity Assay

Several methods can be used to determine the inhibitory activity of compounds on PDE3. A widely used method is the two-step radioenzymatic assay.

-

Reaction Incubation: Purified PDE3 enzyme is incubated with the test compound (e.g., OR-1896) and a radiolabeled substrate, typically [3H]-cAMP.

-

Reaction Termination: The reaction is stopped, often by heat inactivation.

-

Conversion to Adenosine: Snake venom phosphodiesterase, which contains 5'-nucleotidase, is added to convert the [3H]-5'-AMP product to [3H]-adenosine.

-

Separation: The unreacted [3H]-cAMP is separated from the [3H]-adenosine product using anion-exchange chromatography.

-

Quantification: The amount of [3H]-adenosine is quantified by liquid scintillation counting, which is proportional to the PDE3 activity. The IC50 value for the inhibitor can then be calculated.[12][13]

Alternatively, non-radioactive, fluorescence-based or luminescence-based assay kits are commercially available.[14][15][16]

Cardiac Troponin C (cTnC) Binding Assay

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR spectroscopy can be used to identify the binding site of a ligand on cTnC by monitoring chemical shift perturbations of the protein's amino acid residues upon ligand titration.

-

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of tryptophan residues in cTnC or the fluorescence of an extrinsic probe upon ligand binding can be used to determine binding affinity.

Western Blot Analysis of MAPK Signaling

Western blotting is a standard technique to assess the phosphorylation status of MAPK pathway proteins.[18][19][20]

-

Cell Culture and Treatment: Endothelial or other relevant cells are cultured and treated with a pro-inflammatory stimulus (e.g., IL-1β) in the presence or absence of the test compounds (OR-1896 or OR-1855).[21]

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Protein Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., phospho-p38, phospho-ERK1/2, phospho-JNK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of protein phosphorylation. Total protein levels of the respective MAPKs are also measured as a loading control.[22][23]

Conclusion

The active metabolites of Levosimendan, OR-1896 and OR-1855, play a crucial role in the extended pharmacodynamic effects of the parent drug. OR-1896 is a potent inodilator, primarily acting through PDE3 inhibition and activation of potassium channels. Both metabolites exhibit anti-inflammatory properties by modulating the MAPK signaling pathway. A thorough understanding of the pharmacodynamics of these metabolites, supported by robust experimental methodologies, is essential for the continued development and clinical application of Levosimendan and related compounds. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and outlining the key experimental approaches in this field. Further research is warranted to fully elucidate the quantitative binding characteristics of these metabolites to their molecular targets and to explore their full therapeutic potential.

References

- 1. Levosimendan and its metabolite OR-1896 elicit KATP channel-dependent dilation in resistance arteries in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The levosimendan metabolite OR-1896 elicits vasodilation by activating the KATP and BKCa channels in rat isolated arterioles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The levosimendan metabolite OR-1896 elicits vasodilation by activating the K(ATP) and BK(Ca) channels in rat isolated arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levosimendan‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium channel activation in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Serum concentrations of levosimendan and its metabolites OR-1855 and OR-1896 in cardiac surgery patients with cardiopulmonary bypass [frontiersin.org]

- 10. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]

- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. promega.com [promega.com]

- 16. content.abcam.com [content.abcam.com]

- 17. Binding of calcium and magnesium to human cardiac troponin C - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

Levosimendan for Cardioprotection in Ischemia-Reperfusion Injury Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosimendan, a calcium sensitizer and potassium channel opener, has garnered significant interest for its potential cardioprotective effects against ischemia-reperfusion (I/R) injury. This complex pathological process, characterized by the paradoxical exacerbation of cellular dysfunction and damage upon restoration of blood flow to previously ischemic tissue, remains a critical challenge in clinical settings such as myocardial infarction and cardiac surgery. Levosimendan's unique dual mechanism of action—enhancing myocardial contractility without increasing intracellular calcium concentration and inducing vasodilation—positions it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of levosimendan in I/R injury models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Preclinical Evidence of Cardioprotection

A substantial body of preclinical research in various animal models has demonstrated the cardioprotective effects of levosimendan in the context of I/R injury. These studies have consistently shown reductions in infarct size, improvements in cardiac function, and attenuation of apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of levosimendan in I/R injury models.

Table 1: Effect of Levosimendan on Myocardial Infarct Size

| Animal Model | Dosing and Administration | Infarct Size (Levosimendan) | Infarct Size (Control) | p-value | Reference |

| Rabbit (Langendorff) | 0.1 µmol/L (preconditioning) | 45 ± 2% | 52 ± 2% | < 0.05 | [1][2] |

| Rat (Langendorff) | 0.1 µmol/L (pre-ischemia) | 26 ± 3% | 40 ± 4% | 0.009 | [3] |

| Dog | N/A | 11 ± 2% | 24 ± 2% | N/A | [4] |

| Pig | N/A | 12 ± 13% | 27 ± 15% | 0.03 | [4] |

Table 2: Effect of Levosimendan on Cardiac Function Recovery after I/R Injury

| Animal Model | Parameter | Levosimendan Group | Control Group | p-value | Reference |

| Rabbit (Langendorff) | LV Developed Pressure (% recovery) | 38 ± 6% | 16 ± 5% | < 0.05 | [1] |

| Rabbit (Langendorff) | LV End-Diastolic Pressure (mmHg) | 37 ± 17 | 56 ± 14 | < 0.05 | [1] |

| Rat (Langendorff) | LV Developed Pressure (% of baseline) | 53 ± 3% | 38 ± 3% | 0.004 | [3] |

Table 3: Effect of Levosimendan on Apoptosis Markers in I/R Injury

| Animal Model | Marker | Levosimendan Group | Control Group | p-value | Reference |

| Rat (Langendorff) | TUNEL-positive cardiomyocytes | 3 ± 1 | 20 ± 4 | < 0.001 | [3] |

| Rat (Langendorff) | Bcl-2 expression | 44 ± 3% | 31 ± 3% | 0.01 | [3] |

| Rat (in vivo) | Apoptotic Index (AI) | Significantly lower | Higher | < 0.05 | [5] |

| Rat (in vivo) | Active Caspase-3 | Significantly lower | Higher | < 0.05 | [5] |

| Rat (in vivo) | Bax expression | Significantly lower | Higher | < 0.05 | [5] |

| Rat (in vivo) | Bcl-2 expression | Significantly higher | Lower | < 0.05 | [5] |

Mechanisms of Levosimendan-Mediated Cardioprotection

Levosimendan exerts its cardioprotective effects through multiple, interconnected signaling pathways. A key mechanism is the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which is a critical convergence point for cardioprotective signaling.[6][7]

Signaling Pathways

The activation of mitoKATP channels by levosimendan is thought to mimic ischemic preconditioning, a phenomenon where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent, more prolonged ischemic insult.[1][2] This activation leads to a cascade of downstream events, including the modulation of other critical signaling pathways such as the PI3K/Akt and cGAS-STING pathways.

References

- 1. scispace.com [scispace.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Postconditioning with levosimendan reduces the infarct size involving the PI3K pathway and KATP-channel activation but is independent of PDE-III inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levosimendan Protects against Doxorubicin-Induced Cardiotoxicity by Regulating the PTEN/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pleiotropic Landscape of Levosimendan: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted in-vitro effects of Levosimendan, extending beyond its primary role as a calcium sensitizer. Levosimendan, a cornerstone in the management of acute decompensated heart failure, exhibits a range of pleiotropic effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities. These properties are of significant interest for their potential therapeutic implications in various disease models. This document outlines the key in-vitro findings, presents detailed experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development.

Anti-Inflammatory Effects

Levosimendan has demonstrated significant anti-inflammatory properties in various in-vitro models. These effects are primarily mediated through the modulation of pro-inflammatory cytokine expression and adhesion molecule activity.

Experimental Protocols

1.1. Assessment of Pro-inflammatory Cytokine Expression in Human Adult Cardiac Myocytes (HACM)

-

Objective: To quantify the effect of Levosimendan on the expression of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in stimulated cardiac myocytes.

-

Methodology:

-

Culture Human Adult Cardiac Myocytes (HACM) to confluence in appropriate cell culture medium.

-

Stimulate the cells with Interleukin-1β (IL-1β) at a concentration of 200 U/ml to induce an inflammatory response.

-

Concurrently treat the stimulated cells with Levosimendan at concentrations ranging from 0.1 to 10 µM for a period of 2 to 48 hours.

-

Following incubation, harvest the cell supernatant to measure protein levels of IL-6 and IL-8 using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Isolate total RNA from the cells to quantify IL-6 and IL-8 mRNA expression levels using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Normalize gene expression data to a suitable housekeeping gene.

-

1.2. Evaluation of Adhesion Molecule Expression on Human Heart Microvascular Endothelial Cells (HHMEC)

-

Objective: To determine the impact of Levosimendan on the expression of E-selectin and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.

-

Methodology:

-

Culture Human Heart Microvascular Endothelial Cells (HHMEC) or Human Umbilical Vein Endothelial Cells (HUVEC) to form a monolayer.

-

Induce inflammation by stimulating the endothelial cells with IL-1β (200 U/ml).

-

Treat the cells with Levosimendan (0.1-10 µM) simultaneously with the inflammatory stimulus.

-

After the incubation period, assess the surface expression of E-selectin and ICAM-1 using flow cytometry with fluorescently labeled antibodies specific to each molecule.

-

Alternatively, quantify total protein levels of E-selectin and ICAM-1 via Western blotting.

-

Quantitative Data Summary

| Cell Type | Inflammatory Stimulus | Levosimendan Concentration | Measured Endpoint | Observed Effect | Citation |

| HACM | IL-1β (200 U/ml) | 0.1-10 µM | IL-6 and IL-8 expression | Strong attenuation of IL-1β-induced expression | [1] |

| HHMEC, HUVEC | IL-1β (200 U/ml) | 0.1-10 µM | E-selectin and ICAM-1 expression | Strong attenuation of IL-1β-induced expression | [1] |

| Endothelial Cells | IL-1β | 10 µM | ICAM-1, VCAM-1, and IL-6 expression | Reduction in cytokine-dependent expression | [2] |

| Polymorphonuclear Neutrophils (PMN) | fMLP or PMA | 100 ng/mL - 1000 ng/mL | Respiratory burst activity | Dose-dependent suppression by 27-30% | [3] |

Signaling Pathway

Figure 1: Levosimendan's anti-inflammatory action via NF-κB inhibition.

Antioxidant Properties

Levosimendan exhibits antioxidant effects by mitigating oxidative stress, a key pathological process in various cardiovascular diseases. This is achieved through the reduction of reactive oxygen species (ROS) production.

Experimental Protocol

2.1. Measurement of Respiratory Burst Activity in Polymorphonuclear Neutrophils (PMN)

-

Objective: To assess the inhibitory effect of Levosimendan on the production of ROS by stimulated neutrophils.

-

Methodology:

-

Isolate polymorphonuclear neutrophils (PMN) from healthy volunteers using a density gradient centrifugation method.

-

Incubate the isolated PMNs with varying concentrations of Levosimendan (e.g., 100 ng/mL and 1000 ng/mL).

-

Stimulate the neutrophils with either N-formyl-Met-Leu-Phe (fMLP) or phorbol 12-myristate 13-acetate (PMA) to induce respiratory burst.

-

Quantify the production of ROS using a fluorescent dye, such as dihydrorhodamine 123, which becomes fluorescent upon oxidation.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

-

Quantitative Data Summary

| Cell Type | Stimulant | Levosimendan Concentration | Measured Endpoint | Observed Effect | Citation |

| Polymorphonuclear Neutrophils | fMLP | 100 ng/mL | Respiratory Burst Activity | 30 ± 11% suppression | [3] |

| Polymorphonuclear Neutrophils | PMA | 1000 ng/mL | Respiratory Burst Activity | 27 ± 17% suppression | [3] |

Workflow Diagram

Figure 2: Experimental workflow for measuring antioxidant activity.

Anti-Apoptotic Effects

In-vitro studies have revealed that Levosimendan can protect cardiomyocytes from apoptosis, a critical process in the pathogenesis of heart failure and myocardial infarction.[4][5] This protective effect is mediated through the modulation of key apoptotic signaling molecules.

Experimental Protocol

3.1. Assessment of Apoptosis in H9c2 Cardiomyocytes

-

Objective: To investigate the anti-apoptotic effects of Levosimendan in a model of anoxia-reoxygenation (A/R) injury.

-

Methodology:

-

Culture H9c2 rat cardiomyoblasts in a suitable growth medium.

-

Induce apoptosis by subjecting the cells to a period of anoxia (e.g., incubation in a hypoxic chamber with 95% N2 and 5% CO2) followed by reoxygenation (return to normoxic conditions).

-

Treat the cells with Levosimendan either before (preconditioning) or after (postconditioning) the anoxia-reoxygenation insult.

-

Assess apoptosis using multiple assays:

-

TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.

-

Annexin V/Propidium Iodide Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

-

Western Blotting: To measure the protein expression levels of key apoptotic regulators, including the anti-apoptotic protein Bcl-2 and the pro-apoptotic proteins Bax and Caspase-3.[4][5]

-

-

Quantitative Data Summary

| Cell Model | Insult | Levosimendan Treatment | Measured Endpoint | Observed Effect | Citation |

| H9c2 cells | Anoxia-Reoxygenation | Postconditioning | Bcl-2 mRNA and protein levels | Upregulation | [4] |

| H9c2 cells | Anoxia-Reoxygenation | Postconditioning | Bax and Caspase-3 mRNA and protein levels | Downregulation | [4] |

| H9C2 cells | Homocysteine | Pretreatment | Cell Viability | Increased survival | [5] |

| H9C2 cells | Homocysteine | Pretreatment | Bcl-2 expression | Upregulation | [5] |

| H9C2 cells | Homocysteine | Pretreatment | Bax and Caspase-3 expression | Downregulation | [5] |

Signaling Pathway

Figure 3: Levosimendan's modulation of the intrinsic apoptotic pathway.

Phosphodiesterase 3 (PDE3) Inhibition

At higher concentrations, Levosimendan acts as a selective inhibitor of phosphodiesterase 3 (PDE3).[6][7] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, contributing to its inotropic and vasodilatory effects.

Experimental Protocol

4.1. PDE3 Activity Assay

-

Objective: To determine the inhibitory effect of Levosimendan on PDE3 activity.

-

Methodology:

-

Prepare cardiac tissue homogenates from failing human hearts or other relevant animal models.

-

Perform a two-step phosphodiesterase (PDE) activity assay.

-

In the first step, incubate the tissue homogenate with radiolabeled cAMP and varying concentrations of Levosimendan. PDE3 will hydrolyze cAMP to 5'-AMP.

-

In the second step, add snake venom nucleotidase to convert the 5'-AMP to adenosine.

-

Separate the resulting adenosine from the remaining cAMP using ion-exchange chromatography.

-

Quantify the amount of radiolabeled adenosine to determine PDE activity.

-

Calculate the half-maximal inhibitory concentration (IC50) of Levosimendan for PDE3.

-

Quantitative Data Summary

| Enzyme | Substrate Concentration | Levosimendan IC50 | Comparison | Citation |

| PDE3 | 10⁻⁶ M cAMP | 2 x 10⁻⁸ M | Representative of in-vivo conditions | [8] |

| PDE III | Not specified | 1.4 nM | 1300-fold more potent than enoximone | [9] |

| PDE IV | Not specified | 11 µM | 90-fold more selective for PDE III over PDE IV | [9] |

ATP-Sensitive Potassium (K-ATP) Channel Opening

Levosimendan's vasodilatory effects are partly attributed to its ability to open ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[10][11] This leads to hyperpolarization and subsequent relaxation of the smooth muscle. Furthermore, opening of mitochondrial K-ATP channels contributes to its cardioprotective effects.[7][11][12]

Experimental Protocol

5.1. Assessment of Mitochondrial K-ATP Channel Opening

-

Objective: To measure the effect of Levosimendan on the mitochondrial membrane potential (ΔΨm) as an indicator of K-ATP channel opening.

-

Methodology:

-

Isolate mitochondria from rat liver or cardiac tissue.

-

Suspend the mitochondria in a buffer containing ATP and oligomycin to inhibit ATP synthase.

-

Add Levosimendan at various concentrations (e.g., 0.7-2.6 µM).

-

Monitor the mitochondrial membrane potential (ΔΨm) using a fluorescent probe such as JC-1 or a potentiometric dye like safranine. A decrease in ΔΨm indicates K+ influx and channel opening.

-

Confirm the specificity of the effect by using a selective mitochondrial K-ATP channel blocker, such as 5-hydroxydecanoate (5-HD), to see if it abolishes the Levosimendan-induced decrease in ΔΨm.

-

Quantitative Data Summary

| Experimental Model | Levosimendan Concentration | Measured Endpoint | Observed Effect | Citation |

| Rat liver mitochondria | 0.7-2.6 µM | Mitochondrial transmembrane potential (ΔΨ) | 6.5-40.4% decrease | [12] |

Signaling Pathway

Figure 4: Levosimendan's action on sarcolemmal and mitochondrial K-ATP channels.

This guide provides a comprehensive overview of the in-vitro pleiotropic effects of Levosimendan, supported by experimental data and methodologies. The presented information is intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic potential of Levosimendan's diverse pharmacological profile.

References

- 1. Levosimendan exerts anti-inflammatory effects on cardiac myocytes and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levosimendan inhibits release of reactive oxygen species in polymorphonuclear leukocytes in vitro and in patients with acute heart failure and septic shock: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levosimendan Postconditioning Attenuates Cardiomyocyte Apoptosis after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardioprotective effect of levosimendan against homocysteine-induced mitochondrial stress and apoptotic cell death in H9C2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]

- 8. Inhibition of phosphodiesterase-3 by levosimendan is sufficient to account for its inotropic effect in failing human heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levosimendan‐induced venodilation is mediated by opening of potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Levosimendan is a mitochondrial K(ATP) channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]

Levosimendan's Cardioprotective Energetics: A Cellular Perspective on Myocardial Oxygen Consumption

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of Levosimendan's effect on myocardial oxygen consumption at the cellular level. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the drug's unique mechanism of action and its implications for cardiac energetics.

Executive Summary

Levosimendan is a novel inodilator that enhances myocardial contractility without a concomitant increase in myocardial oxygen consumption (MVO2), a significant advantage over traditional inotropic agents. This favorable energetic profile is primarily attributed to its dual mechanism of action: calcium sensitization of the cardiac troponin C (cTnC) and the opening of ATP-sensitive potassium (KATP) channels, particularly in the mitochondria. This guide will delve into the intricate cellular and molecular pathways influenced by Levosimendan, present quantitative data from key studies, and provide detailed experimental protocols for further investigation.

Core Mechanisms of Action

Levosimendan's primary mechanism is its calcium-dependent binding to the N-terminal domain of cTnC. This interaction stabilizes the Ca2+-bound conformation of troponin C, enhancing the sensitivity of the myofilaments to calcium and thereby increasing the force of contraction.[1] Crucially, this occurs without a significant increase in the intracellular calcium concentration, which is the primary driver of increased MVO2 associated with conventional inotropes like dobutamine.[1]

In addition to calcium sensitization, Levosimendan acts as an opener of KATP channels.[2][3] The opening of these channels in the vascular smooth muscle leads to vasodilation, reducing both preload and afterload on the heart.[1][3] At the cellular level of cardiomyocytes, the opening of mitochondrial KATP (mitoKATP) channels is believed to be a key component of Levosimendan's cardioprotective effects.[1][2][3] This action helps to preserve mitochondrial function, particularly under ischemic conditions, and contributes to the efficient use of oxygen.[1] Some studies also suggest a degree of phosphodiesterase III (PDE3) inhibition, which could contribute to the overall hemodynamic effects.[1]

Signaling Pathway of Levosimendan

Caption: Levosimendan's multifaceted signaling pathways in different cell types.

Quantitative Data on Myocardial Oxygen Consumption

The following tables summarize the quantitative effects of Levosimendan on myocardial oxygen consumption and related hemodynamic parameters from key clinical and preclinical studies.

Table 1: Human Studies on Levosimendan and Myocardial Energetics

| Parameter | Levosimendan Treatment | Placebo/Control | Percentage Change | Study Reference |

| Myocardial Oxygen Consumption (MVO2) | - | - | +8% (not significant) | Ukkonen et al. (2000)[4][5] |

| Cardiac Output (CO) | - | - | +32% | Ukkonen et al. (2000)[4][5] |

| Myocardial Blood Flow (MBF) | 1.02 ml/min/g | 0.76 ml/min/g | +34% | Ukkonen et al. (2000)[4][5] |

| Left Ventricular Efficiency | Comparable | Comparable | Neutral | Ukkonen et al. (2000)[4][5] |

| Right Ventricular Efficiency | - | - | +24% | Ukkonen et al. (2000)[4][5] |

| Myocardial Oxygen Uptake | 10.2 vol% | 11.2 vol% | -9% | Tassani et al. (2005)[6] |

| Cardiac Output (CO) | - | - | +0.7 L/min (8 µg/kg) to +1.6 L/min (24 µg/kg) | Nijhawan et al. (1999) |

| MVO2 | No significant increase | No significant increase | - | Nijhawan et al. (1999) |

Table 2: Preclinical Studies on Levosimendan and Myocardial Energetics

| Parameter | Levosimendan Treatment | Control | Percentage Change | Study Reference |

| Myocardial Oxygen Consumption (MVO2) | Increased by 14% | - | +14% | Kaya et al. (2010)[7] |

| Rate-Pressure Product (RPP) | Increased by 50.7% (myofibril activity) | - | +50.7% | Kaya et al. (2010)[7] |

| ΔMVO2 / ΔRPP Ratio | 0.18 | 0.93 (Epinephrine) | Lower oxygen cost | Kaya et al. (2010)[7] |

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate Levosimendan's effects on myocardial oxygen consumption.

In Vivo Measurement of MVO2 and Myocardial Blood Flow in Humans

Objective: To non-invasively quantify myocardial oxygen consumption and blood flow in patients with heart failure treated with Levosimendan.

Methodology:

-

Patient Population: Patients with decompensated chronic heart failure (NYHA class III or IV).

-

Study Design: Randomized, double-blind, placebo-controlled crossover study.

-

Hemodynamic Monitoring: A Swan-Ganz catheter is used for the measurement of cardiac loading conditions and cardiac output (CO) via thermodilution. Echocardiography is performed to assess cardiac dimensions and function.

-

Positron Emission Tomography (PET):

-

Myocardial Oxygen Consumption (MVO2): Dynamic PET imaging is performed with ¹¹C-acetate. The clearance rate of ¹¹C-acetate from the myocardium is proportional to myocardial oxygen consumption.

-

Myocardial Blood Flow (MBF): Dynamic PET imaging is conducted with ¹⁵O-H₂O to measure regional myocardial blood flow.

-

-

Data Analysis: Myocardial efficiency is calculated as the ratio of cardiac work (e.g., heart rate × stroke volume × arterial pressure) to MVO2.

Experimental Workflow:

Caption: Workflow for in vivo assessment of myocardial energetics using PET.

In Vitro Measurement of Cardiomyocyte Oxygen Consumption

Objective: To measure the direct effect of Levosimendan on the oxygen consumption rate of isolated cardiomyocytes.

Methodology:

-

Cell Isolation and Culture: Primary cardiomyocytes are isolated from neonatal mice or rats. The hearts are digested with trypsin and collagenase to obtain a single-cell suspension. The cardiomyocytes are then plated on Seahorse XF96 cell culture microplates.

-

Extracellular Flux Analysis (e.g., Seahorse XF Analyzer):

-

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of adherent cells in real-time.

-

A baseline OCR is established.

-

Levosimendan is injected into the wells at various concentrations.

-

Subsequent injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) are used to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis: The change in OCR after the addition of Levosimendan is calculated to determine its direct effect on cardiomyocyte respiration.

Experimental Workflow:

Caption: Workflow for measuring cardiomyocyte oxygen consumption.

Mitochondrial Respiration and Membrane Potential Assays

Objective: To assess the direct effects of Levosimendan on isolated mitochondria.

Methodology:

-

Mitochondrial Isolation: Mitochondria are isolated from cardiac tissue by differential centrifugation.

-

High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k):

-

Isolated mitochondria are suspended in a respiration medium.

-

Oxygen consumption is measured in response to the addition of various substrates (e.g., pyruvate, malate, succinate) and ADP to stimulate different respiratory states.

-

Levosimendan is added to assess its direct impact on mitochondrial respiration.

-

-

Mitochondrial Membrane Potential Measurement:

-

The mitochondrial membrane potential (ΔΨm) is measured using fluorescent dyes such as TMRM or JC-1.

-

Changes in fluorescence are monitored after the addition of Levosimendan to determine its effect on ΔΨm.

-

-

Mitochondrial Swelling Assay: To assess the opening of mitoKATP channels, mitochondrial swelling is measured in a potassium nitrate medium. An increase in swelling indicates K+ influx into the mitochondrial matrix.

Conclusion

Levosimendan exhibits a unique and favorable energetic profile by enhancing myocardial contractility without a significant increase in myocardial oxygen consumption. This is achieved through a dual mechanism of action involving calcium sensitization of cardiac troponin C and the opening of ATP-sensitive potassium channels, particularly within the mitochondria. The presented data and experimental protocols provide a robust framework for understanding and further investigating the cellular and molecular basis of Levosimendan's cardioprotective effects. This knowledge is critical for the continued development and clinical application of energy-efficient inotropic therapies.

References

- 1. Understanding the Clinical Use of Levosimendan and Perspectives on its Future in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levosimendan in the modern treatment of patients with acute heart failure of various aetiologies [archivesofmedicalscience.com]

- 4. Myocardial efficiency during levosimendan infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myocardial efficiency during levosimendan infusion in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. journals.physiology.org [journals.physiology.org]

Levosimendan's Impact on Calcium Sensitivity in Non-Cardiac Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosimendan is a well-established calcium-sensitizing agent used in the management of acutely decompensated heart failure.[1] Its primary mechanism of action in cardiomyocytes involves binding to cardiac troponin C (cTnC) in a calcium-dependent manner, which stabilizes the Ca2+-bound conformation of troponin C, thereby enhancing myocardial contractility without significantly increasing intracellular calcium concentration or myocardial oxygen demand.[2][3] While its cardiac effects are well-documented, the impact of Levosimendan on non-cardiac muscle tissues is a growing area of research with significant therapeutic potential.

This technical guide provides an in-depth analysis of Levosimendan's effects on calcium sensitivity in two distinct types of non-cardiac muscle: skeletal (diaphragm) muscle and vascular smooth muscle. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways.

Levosimendan in Skeletal Muscle: Enhancing Diaphragm Contractility

In contrast to its effects on smooth muscle, Levosimendan has been shown to act as a calcium sensitizer in specific types of skeletal muscle, most notably the diaphragm. This effect is particularly relevant in clinical conditions associated with respiratory muscle weakness, such as heart failure (HF) and chronic obstructive pulmonary disease (COPD).[4][5]

The mechanism appears to be analogous to its action in the heart. Levosimendan interacts with the troponin C isoform that is expressed in both cardiac and slow-twitch skeletal muscle fibers.[4] This interaction increases the sensitivity of the myofilaments to calcium, leading to enhanced force generation for a given intracellular calcium concentration. Studies have consistently demonstrated that Levosimendan improves the force-generating capacity of diaphragm fibers from animal models of heart failure and from patients with COPD.[4][5][6]

Quantitative Data: Levosimendan's Effect on Diaphragm Muscle

The following table summarizes the key quantitative findings from studies on diaphragm muscle fibers. The pCa₅₀ value represents the negative logarithm of the calcium concentration required to produce 50% of the maximal force, with a higher value indicating greater calcium sensitivity.

| Muscle Type | Species / Condition | Levosimendan Concentration | Key Quantitative Finding | Citation |

| Diaphragm Fibers (Slow & Fast) | Rat / Heart Failure (HF) | 10 µM | Increased pCa₅₀ (Ca²⁺ sensitivity) vs. vehicle in HF fibers. | [4] |

| Diaphragm Fibers (Slow & Fast) | Rat / Control | 10 µM | Increased pCa₅₀ (Ca²⁺ sensitivity) vs. vehicle in control fibers. | [4] |

| Diaphragm Fibers (Slow & Fast) | Human / COPD | Not specified | Increased Ca²⁺ sensitivity (P < 0.01) vs. control. | [5] |

| Diaphragm Fibers (Slow & Fast) | Human / Non-COPD | Not specified | Increased Ca²⁺ sensitivity (P < 0.01) vs. control. | [5] |

Proposed Signaling Pathway in Skeletal (Diaphragm) Muscle

The binding of Levosimendan to the troponin complex in slow-twitch skeletal muscle fibers enhances the contractile response to calcium.

Levosimendan in Vascular Smooth Muscle: A Dual Mechanism of Relaxation

Levosimendan's effect on vascular smooth muscle is fundamentally different from its action on striated muscle and results in vasodilation.[1] This is achieved through a dual mechanism that involves both a primary vasodilatory effect via potassium channels and a potential secondary effect of calcium desensitization.

-

Opening of ATP-Sensitive Potassium (K-ATP) Channels : The principal mechanism of vasodilation is the opening of ATP-sensitive potassium channels in the sarcolemma of vascular smooth muscle cells.[7][8][9] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated L-type calcium channels, thereby reducing the influx of extracellular calcium and promoting muscle relaxation.[9][10]

-

Calcium Desensitization : In addition to reducing intracellular calcium, some evidence suggests Levosimendan can directly decrease the force produced at a given calcium concentration—a phenomenon known as calcium desensitization.[11] One study on porcine coronary arteries found that Levosimendan shifted the relationship between force and intracellular calcium to the right, indicating that more calcium was required to produce the same amount of force.[11] This novel mechanism is distinct from its sensitizing effect in the heart and may involve direct interaction with smooth muscle regulatory proteins.

Data Summary: Levosimendan's Effect on Vascular Smooth Muscle

| Muscle Type | Species | Levosimendan Concentration | Effect on Force | Effect on [Ca²⁺]i | Proposed Mechanism | Citation |

| Coronary Artery | Porcine | 1 µM | 70% decrease | 38% decrease | K⁺ channel opening & Ca²⁺ desensitization | [11] |